Butyl 3-aminobenzoate
CAS No.: 26218-03-1
Cat. No.: VC20939635
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26218-03-1 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | butyl 3-aminobenzoate |
Standard InChI | InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 |
Standard InChI Key | FOFJXIVZCGTINY-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=CC(=CC=C1)N |
Canonical SMILES | CCCCOC(=O)C1=CC(=CC=C1)N |
Chemical Structure and Properties
Structural Information
Butyl 3-aminobenzoate consists of a benzoic acid core with an amino substituent at the meta position and a butyl ester group. Its structural identity is represented by the following parameters:
Physical Properties
The physical properties of butyl 3-aminobenzoate are crucial for understanding its behavior in various applications and reaction conditions:
Chemical Reactivity
The chemical reactivity of butyl 3-aminobenzoate is primarily determined by its two functional groups:
-
The amino group (-NH2) at the meta position can participate in:
-
Diazotization reactions
-
Nucleophilic substitution reactions
-
Formation of amides and imines
-
Coupling reactions for dye synthesis
-
-
The ester group (-COOC4H9) can undergo:
-
Hydrolysis under acidic or basic conditions
-
Transesterification with other alcohols
-
Reduction to alcohols
-
Amidation with amines
These reactive sites make butyl 3-aminobenzoate versatile in organic synthesis and enable its participation in numerous chemical transformations.
-
Synthesis and Preparation Methods
Standard Synthetic Routes
The primary method for synthesizing butyl 3-aminobenzoate involves the esterification of 3-aminobenzoic acid with butanol. This process can be accomplished through several approaches:
Direct Esterification
The most common approach employs Fischer esterification, involving the reaction of 3-aminobenzoic acid with butanol in the presence of an acid catalyst:
3-aminobenzoic acid + butanol ⇌ butyl 3-aminobenzoate + water
This reaction typically requires:
-
An acid catalyst (such as sulfuric acid or p-toluenesulfonic acid)
-
Heating conditions
-
Water removal to drive the equilibrium toward product formation
Alternative Synthetic Pathways
Other potential routes to butyl 3-aminobenzoate include:
-
Reaction of 3-aminobenzoyl chloride with butanol
-
Reduction of butyl 3-nitrobenzoate
-
Transesterification of other 3-aminobenzoate esters
Purification Methods
After synthesis, purification typically involves:
-
Washing with base to remove unreacted acid
-
Extraction with appropriate organic solvents
-
Column chromatography for high-purity requirements
-
Recrystallization from suitable solvent systems
Applications
Chemical Intermediate
Butyl 3-aminobenzoate serves as a valuable chemical intermediate in various synthetic pathways:
-
Building block in organic synthesis for the preparation of more complex molecules
-
Precursor in the synthesis of pharmaceutical compounds
-
Component in the preparation of conductive nanocomposites when combined with aniline or other aminobenzoates
-
Starting material for dyes and pigments due to its aromatic amine functionality
Materials Science Applications
In materials science, butyl 3-aminobenzoate contributes to:
-
Development of conductive polymers and nanocomposites
-
Synthesis of specialty coatings with specific functional properties
-
Preparation of materials with modified surface characteristics
-
Component in advanced composite formulations
Biological Activities
Structure-Activity Relationships
The relationship between structural features and biological activity suggests:
-
The esterification of aminobenzoic acids enhances their antimicrobial properties
-
The position of the amino group on the aromatic ring affects the biological activity
-
The butyl chain length contributes to optimal antimicrobial efficacy, possibly by influencing membrane permeability
Comparative Analysis with Related Compounds
Isomeric Compounds
Understanding the relationship between butyl 3-aminobenzoate and its isomers provides valuable insights into structure-property relationships:
Butyl Ester Variants
Different butyl isomers create distinct variations of the compound:
Research Findings
Conductive Materials Development
Research indicates that butyl 3-aminobenzoate can be utilized in the preparation of conductive nanocomposites when combined with aniline or ethyl 3-aminobenzoate. These materials have potential applications in:
-
Electronic devices
-
Sensors and biosensors
-
Conductive coatings
-
Energy storage applications
Antimicrobial Research
Studies with the structurally related n-butyl p-aminobenzoate have shown notable findings:
-
Significant inhibition of mold growth (greater than 70% reduction) at concentrations as low as 1.0 millimolar
-
Effectiveness against multiple mold species including Aspergillus, Penicillium, and Byssochlamys
-
Development of orange-yellow pigmentation in both the mycelial felt and surrounding medium at higher concentrations
These findings suggest potential applications in antimicrobial formulations and preservation systems, with possible extension to the meta isomer (butyl 3-aminobenzoate).
Research Gaps and Future Directions
Despite its potential applications, several research gaps remain for butyl 3-aminobenzoate:
-
Direct antimicrobial testing specific to the meta isomer
-
Comprehensive toxicological evaluation
-
Structure-activity relationship studies comparing ortho, meta, and para aminobenzoate esters
-
Optimization of synthetic routes for improved yields and purity
-
Exploration of potential pharmaceutical applications
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume